Cas no 142279-47-8 (Azuleno[6,5-b]furan-2(4H)-one,4a,7,9,9a-tetrahydro-3,5,8-trimethyl-, (4aS,9aS)-)
142279-47-8 structure
Product Name:Azuleno[6,5-b]furan-2(4H)-one,4a,7,9,9a-tetrahydro-3,5,8-trimethyl-, (4aS,9aS)-
CAS-nummer:142279-47-8
MF:C15H18O2
MW:230.302224636078
CID:147438
PubChem ID:197463
Update Time:2025-04-19
Azuleno[6,5-b]furan-2(4H)-one,4a,7,9,9a-tetrahydro-3,5,8-trimethyl-, (4aS,9aS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Azuleno[6,5-b]furan-2(4H)-one,4a,7,9,9a-tetrahydro-3,5,8-trimethyl-, (4aS,9aS)-
- (3aS,8aS)-1,5,8-trimethyl-4,6,8a,9-tetrahydro-3aH-azuleno[6,5-b]furan-2-one
- 142279-47-8
- 5H,8H-guaia-1(10),3,7(11)-trien-8,12-olide
- DTXSID70161995
- Podoandin
-
- Inchi: 1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,12,14H,5-7H2,1-3H3/t12-,14-/m0/s1
- InChI-sleutel: KQBRXXMGSZOJLH-JSGCOSHPSA-N
- LACHT: O1C(C(C)=C2[C@@H]1CC(C)=C1CC=C(C)[C@@H]1C2)=O
Berekende eigenschappen
- Exacte massa: 230.13074
- Monoisotopische massa: 230.130679813g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 0
- Complexiteit: 491
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- PSA: 26.3
Azuleno[6,5-b]furan-2(4H)-one,4a,7,9,9a-tetrahydro-3,5,8-trimethyl-, (4aS,9aS)- Gerelateerde literatuur
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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